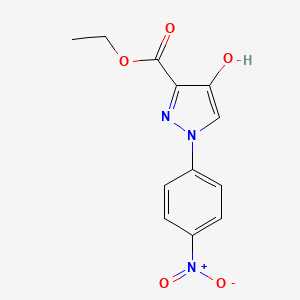

ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-2-20-12(17)11-10(16)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCORTVKYQADVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319886 | |

| Record name | ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26502-55-6 | |

| Record name | ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. Purification steps would include crystallization and possibly chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-oxo-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

作用机制

The mechanism of action of ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

相似化合物的比较

Functional Group Impact on Properties

- Hydroxyl vs.

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., SI-51) are typically more lipophilic than their carboxylic acid counterparts (e.g., 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid), influencing bioavailability and membrane permeability .

- Substituent Position : The 4-nitrophenyl group at position 1 is common across analogs, contributing to electron-withdrawing effects that stabilize the pyrazole ring and modulate reactivity in further substitutions .

生物活性

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 26502-55-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a hydroxy group, a nitrophenyl group, and an ethyl ester group. The synthesis typically involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine under acidic conditions, often utilizing solvents like ethanol or methanol and requiring reflux for several hours .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Prostate Cancer

The presence of the nitro group is particularly noteworthy as it has been associated with enhanced cytotoxicity through mechanisms such as inhibition of topoisomerase and alkylation of DNA .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. For instance, studies have shown that derivatives can inhibit tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound's efficacy was comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.

- Molecular Interactions : The nitrophenyl group can form hydrogen bonds and engage in hydrophobic interactions with biological targets, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate | Amino group instead of nitro | Anticancer |

| Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Methoxy group instead of nitro | Antioxidant |

The presence of the nitro group in this compound contributes to its distinct electronic properties and reactivity, making it a valuable intermediate for synthesizing more complex bioactive molecules .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Anticancer Activity : A study reported that compounds containing the pyrazole scaffold inhibited the growth of lung cancer cells significantly.

- Anti-inflammatory Activity : Research demonstrated that certain derivatives reduced edema in animal models by inhibiting inflammatory cytokines.

These findings underscore the therapeutic potential of this compound across multiple disease states.

常见问题

Q. What are the recommended safety protocols for synthesizing and handling ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile intermediates (e.g., nitroaromatic byproducts) .

- Waste Management: Segregate organic waste (e.g., unreacted nitro precursors) from aqueous layers. Collaborate with certified waste disposal services to manage halogenated or nitro-containing residues .

- Contingency Plans: In case of spills, neutralize acidic/basic reaction mixtures with appropriate buffers before cleanup. Document incidents for institutional safety reviews .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm substituent positions (e.g., nitrophenyl orientation) and hydrogen-bonding interactions (e.g., hydroxyl group coordination) .

- Spectroscopic Analysis:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify the pyrazole ring protons (~δ 6.5–8.5 ppm) and ester carbonyl carbons (~δ 165–170 ppm) .

- LC-MS/HPLC: Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Confirm molecular ion peaks ([M+H]+) via high-resolution mass spectrometry .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Key Steps:

- Condensation: React 4-nitrophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) in ethanol under reflux to form the pyrazole core .

- Cyclization: Use acetic acid or H2SO4 as a catalyst to promote ring closure. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification: Isolate the product via column chromatography (silica gel, 60–120 mesh) using dichloromethane/methanol (95:5) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

- Reaction Path Search: Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) may enhance nitro group activation .

- Machine Learning: Train models on existing pyrazole synthesis datasets to predict optimal conditions (e.g., temperature, catalyst loading) for scale-up .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer:

- Substituent Effects: Replace the 4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethyl ) or electron-donating (e.g., methoxy ) groups to modulate electronic properties.

- Biological Screening: Test analogs against enzymatic targets (e.g., carbonic anhydrase ) using fluorescence-based assays. Correlate IC50 values with Hammett σ constants to establish SAR .

Q. What experimental design strategies improve yield and reproducibility?

Methodological Answer:

- Factorial Design: Apply a 2k factorial approach to evaluate critical variables (e.g., reaction time, temperature). For example, a 23 design can optimize catalyst (e.g., K2CO3), solvent (e.g., DMF), and stoichiometry .

- Process Analytical Technology (PAT): Use in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistent intermediate formation .

Q. How can researchers address contradictory data in spectral or biological studies?

Methodological Answer:

- Data Reconciliation:

- NMR Artifacts: Check for solvent impurities (e.g., residual water in DMSO-d6) or tautomeric equilibria (e.g., keto-enol shifts in pyrazoles) .

- Bioassay Variability: Validate cytotoxicity results using orthogonal assays (e.g., MTT and apoptosis markers) and standardized cell lines (e.g., HEK293 vs. HeLa) .

- Collaborative Validation: Share raw datasets via platforms like PubChem to cross-verify findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。